molecular formula C12H21NO5 B14138090 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid CAS No. 683219-89-8

3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid

Cat. No.: B14138090
CAS No.: 683219-89-8
M. Wt: 259.30 g/mol
InChI Key: HBGLWBUGGNXPKX-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid: is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a tetrahydrofuran (THF) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid typically involves the protection of an amino acid with a Boc group, followed by the introduction of the THF ring. One common method includes the reaction of Boc-protected amino acids with THF derivatives under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it a useful tool in biochemical research .

Medicine: In medicine, this compound serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the THF ring enhances the compound’s solubility and reactivity. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating various biochemical processes .

Comparison with Similar Compounds

  • 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-butanoic acid
  • 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-pentanoic acid
  • 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-hexanoic acid

Comparison: Compared to these similar compounds, 3-Tert-butoxycarbonylamino-3-(tetrahydro-furan-2-YL)-propionic acid is unique due to its specific chain length and functional group arrangement. This uniqueness allows for distinct reactivity and applications in various fields. The presence of the THF ring and Boc group provides additional stability and versatility, making it a preferred choice in many synthetic and research applications .

Properties

CAS No.

683219-89-8

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

HBGLWBUGGNXPKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCO1

Origin of Product

United States

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